Acetamide, N-(3-methyl-2-oxobutyl)-

Description

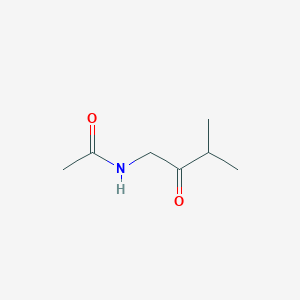

Acetamide, N-(3-methyl-2-oxobutyl)-, is an acetamide derivative characterized by a 3-methyl-2-oxobutyl substituent attached to the nitrogen atom.

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

N-(3-methyl-2-oxobutyl)acetamide |

InChI |

InChI=1S/C7H13NO2/c1-5(2)7(10)4-8-6(3)9/h5H,4H2,1-3H3,(H,8,9) |

InChI Key |

PEDOCCNHANAHSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CNC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis from 3-Methyl-2-oxo-butyronitrile and Acetic Anhydride

One documented synthetic route involves the reaction of 3-methyl-2-oxo-butyronitrile with acetic anhydride in the presence of zinc in acetic acid as a catalyst. The reaction is carried out at 40 °C for 1.5 hours, resulting in the formation of Acetamide, N-(3-methyl-2-oxobutyl)- with a reported yield of approximately 75%.

This method is notable for its moderate temperature and relatively short reaction time, making it a practical approach for laboratory-scale synthesis.

Alternative Synthetic Approaches Involving Bromoketones and Amide Formation

Other related synthetic strategies reported in the literature for similar acetamide derivatives involve the preparation of bromoketones followed by amide formation. For example, 1-bromo-3-methyl-2-butanone, a bromoketone derivative, can be synthesized by standard bromination methods and subsequently converted into amide derivatives via nucleophilic substitution with acetamide or related amines.

| Step | Description | Yield Range |

|---|---|---|

| Bromoketone preparation | Bromination of ketones (e.g., 3-methyl-2-butanone) | 78-95% |

| Amide derivative formation | Alkylation of acetamide with bromoketone | 16-86% (depending on conditions) |

This approach allows for structural diversity in the acetamide derivatives by varying the ketone or bromoketone precursors.

Industrial Production Considerations

In industrial settings, the synthesis of N-(3-methyl-2-oxobutyl)acetamide typically follows similar synthetic routes as described above but is scaled up using large reactors with continuous monitoring of reaction parameters such as temperature, pH, and reaction time to ensure product consistency and quality. Catalysts and solvents are optimized to maximize yield and minimize by-products.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Zinc-catalyzed reaction with acetic acid | 3-Methyl-2-oxo-butyronitrile + acetic anhydride | Zinc in acetic acid, 40 °C, 1.5 h | 75 | Mild conditions, straightforward | Moderate yield, zinc disposal |

| Bromoketone route | Bromoketone + acetamide | Standard bromination + nucleophilic substitution | 16-86 | Versatile, allows derivative synthesis | Multi-step, variable yields |

| Industrial scale synthesis | Similar to lab routes | Large reactors, controlled parameters | Not specified | Scalable, quality controlled | Requires process optimization |

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-methyl-2-oxobutyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Sodium hydroxide, potassium carbonate; reactions are conducted in polar solvents like water or alcohol.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

Acetamide, N-(3-methyl-2-oxobutyl)- is utilized in several scientific research fields, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-methyl-2-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogs and Substituent Effects

N-(meta-Substituted Phenyl)-2,2,2-Trichloro-acetamides

- Key Features : Meta-substituted phenyl groups (e.g., 3-CH3, 3-Cl) significantly alter crystal packing and lattice parameters. For instance, electron-withdrawing groups like nitro reduce symmetry, leading to distinct crystal systems and space groups .

- Comparison : Unlike the aliphatic 3-methyl-2-oxobutyl substituent in the target compound, aromatic substituents in these analogs enhance planarity, favoring π-π stacking interactions in the solid state.

(R)-N-(4-Cyclohexyl-1-(furan-2-yl)-3-oxobutyl)acetamide

- Key Features : This compound exhibits a cyclohexyl group and a furan ring, contributing to its stereochemistry (melting point: 118–120°C) and spectroscopic profile (IR: 1720 cm⁻¹ for carbonyl; NMR: δ 2.1–2.3 for cyclohexyl protons) .

- Comparison : The 3-oxobutyl moiety in the target compound shares functional similarity (keto group), but the absence of aromatic systems like furan may reduce π-interactions, affecting solubility.

2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides

- Key Features: Modifications with ethylamino groups enhance anti-inflammatory activity (e.g., 2-(ethylamino)- analog outperforms Diclofenac in some assays) .

Pyridazinone-Based Acetamides

- Key Features : Methoxybenzyl substituents determine receptor selectivity. For example, 4-methoxybenzyl derivatives act as specific FPR2 agonists, while 3-methoxy analogs show mixed FPR1/FPR2 activity .

- Comparison: The 3-methyl-2-oxobutyl group’s aliphatic nature may limit aromatic interactions critical for receptor binding, suggesting divergent biological targets compared to pyridazinone derivatives.

Thiazolidinone-Acetamide Hybrids

- Key Features: Compounds like 8a and 12a () incorporate quinoline and indole moieties, likely enhancing DNA intercalation or enzyme inhibition.

- Comparison : The absence of heterocyclic systems in the target compound may reduce cytotoxicity but limit applications in oncology.

Physicochemical Properties

Melting Points and Solubility

- (R)-N-(4-Cyclohexyl-1-(furan-2-yl)-3-oxobutyl)acetamide : Melting point = 118–120°C .

- 2-Cyano-N-[(methylamino)carbonyl]acetamide: Lacks reported melting points but contains a polar cyano group, likely increasing water solubility .

- Comparison: The 3-methyl-2-oxobutyl group’s hydrophobic nature may lower solubility compared to cyano-substituted analogs.

Spectroscopic Profiles

- IR/NMR Data: Carbonyl stretches: 1720 cm⁻¹ () vs. 1680–1700 cm⁻¹ in thiazolidinone hybrids (). Aliphatic protons: δ 1.2–2.5 (3-methyl-2-oxobutyl) vs. δ 2.1–2.3 (cyclohexyl in ).

Data Tables

Table 2: Spectroscopic Data Highlights

| Compound Type | IR (C=O stretch, cm⁻¹) | NMR (Key Shifts, δ) |

|---|---|---|

| Aliphatic Acetamides (e.g., 3-methyl-2-oxobutyl derivatives) | ~1720 | 1.2–2.5 (alkyl protons) |

| Aromatic Acetamides (e.g., phenylquinazolinones) | 1680–1700 | 6.8–7.5 (aromatic protons) |

Biological Activity

Acetamide, N-(3-methyl-2-oxobutyl)-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature, focusing on its pharmacological properties, synthesis, and related case studies.

Chemical Structure and Properties

Acetamide, N-(3-methyl-2-oxobutyl)- is characterized by the following chemical structure:

- Molecular Formula : C₇H₁₃NO

- Molecular Weight : 141.19 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activities of acetamides are often related to their structural motifs, which can influence various pharmacological properties. The specific compound N-(3-methyl-2-oxobutyl)-acetamide has been investigated for several activities:

1. Antioxidant Activity

Recent studies have reported that derivatives of acetamide exhibit significant antioxidant properties. For instance, a study synthesized various acetamides and evaluated their ability to scavenge free radicals. The results indicated that certain derivatives showed enhanced antioxidant activity compared to standard antioxidants such as ascorbic acid.

2. Antimicrobial Activity

The antimicrobial properties of acetamides have also been documented. In a study evaluating the efficacy of several acetamide derivatives against various bacterial strains, N-(3-methyl-2-oxobutyl)-acetamide demonstrated notable activity against Escherichia coli and Staphylococcus aureus.

3. Neuropharmacological Effects

Research has also explored the neuropharmacological potential of acetamides, particularly their effects on GABA receptors. A docking study indicated that N-(3-methyl-2-oxobutyl)-acetamide could interact favorably with GABA_A receptors, suggesting potential anticonvulsant properties.

Case Study 1: Antioxidant Evaluation

In a recent study, a series of acetamides were synthesized and tested for their antioxidant capabilities using DPPH and ABTS assays. The findings revealed that modifications in the acetamide structure significantly influenced their radical scavenging abilities.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of N-(3-methyl-2-oxobutyl)-acetamide against clinical isolates of bacteria. The results showed promising antibacterial activity, leading researchers to suggest further development for therapeutic applications.

Q & A

Basic Question: What are the recommended synthesis and characterization methods for N-(3-methyl-2-oxobutyl)acetamide?

Methodological Answer:

The synthesis of N-(3-methyl-2-oxobutyl)acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous acetamide compounds are synthesized by reacting acyl chlorides with amine-functionalized intermediates under inert conditions (e.g., nitrogen atmosphere) . Characterization requires multi-modal analysis:

- Nuclear Magnetic Resonance (NMR): To confirm the structure via proton and carbon shifts, particularly verifying the acetamide carbonyl (~165–175 ppm in ¹³C NMR) and the 3-methyl-2-oxobutyl moiety .

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) indicate successful amide bond formation .

- Mass Spectrometry (MS): High-resolution MS ensures molecular weight alignment with theoretical values (±2 ppm) .

Basic Question: What are the key physical and chemical properties of N-(3-methyl-2-oxobutyl)acetamide critical for experimental design?

Methodological Answer:

Critical properties include:

- Solubility: Most acetamide derivatives exhibit limited aqueous solubility but dissolve in polar aprotic solvents (e.g., DMSO, DMF). Pre-formulation studies with solubility enhancers like cyclodextrins may improve bioavailability .

- Melting Point: Typically ranges between 70–120°C, depending on substituents. Differential Scanning Calorimetry (DSC) can assess purity (>95% required for pharmacological studies) .

- Stability: Susceptible to hydrolysis under acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 6 months) are recommended to assess degradation pathways .

Advanced Question: How can researchers evaluate the biological activity of N-(3-methyl-2-oxobutyl)acetamide derivatives?

Methodological Answer:

Biological evaluation follows a tiered approach:

In Vitro Screening:

- Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., for kinases or proteases) to measure IC₅₀ values .

- Cell-Based Assays: Test cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .

Mechanistic Studies:

- Western Blotting: Verify target modulation (e.g., apoptosis markers like caspase-3) .

- Flow Cytometry: Assess cell cycle arrest or mitochondrial membrane potential changes .

Advanced Question: How does the stability of N-(3-methyl-2-oxobutyl)acetamide under varying pH and temperature conditions impact formulation strategies?

Methodological Answer:

Stability studies are critical for pharmaceutical applications:

- pH-Dependent Degradation: Hydrolysis of the amide bond occurs rapidly at pH < 3 or > 10. Use buffered formulations (pH 6–8) to mitigate degradation .

- Thermal Stability: Storage at 25°C in amber vials reduces photodegradation. Lyophilization improves long-term stability for in vivo studies .

- Excipient Compatibility: Screen with lactose, mannitol, or PVP to prevent crystallization in solid dispersions .

Advanced Question: What strategies are employed to resolve contradictions in reported biological activity data for acetamide derivatives?

Methodological Answer:

Contradictions often arise from assay variability or structural impurities:

- Reproducibility Checks: Replicate experiments across independent labs using standardized protocols (e.g., CLIA-certified assays) .

- Structural Verification: Re-characterize compounds from conflicting studies via XRD or 2D NMR to confirm stereochemistry .

- Meta-Analysis: Pool data from multiple studies (e.g., using RevMan software) to identify trends obscured by small sample sizes .

Advanced Question: How can structure-activity relationship (SAR) studies optimize N-(3-methyl-2-oxobutyl)acetamide derivatives for enhanced potency?

Methodological Answer:

SAR strategies include:

- Substituent Modification: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the acetamide backbone to enhance binding to hydrophobic enzyme pockets .

- Bioisosteric Replacement: Replace the 3-methyl group with isosteres like cyclopropyl to improve metabolic stability .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., COX-2 or EGFR kinases) .

Advanced Question: What computational approaches are used to predict the pharmacokinetic properties of N-(3-methyl-2-oxobutyl)acetamide?

Methodological Answer:

Computational tools include:

- ADMET Prediction: SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS) to assess binding stability over 100-ns trajectories .

- QSAR Modeling: Develop regression models using descriptors like logP and polar surface area to correlate structure with clearance rates .

Advanced Question: What experimental designs are recommended for in vivo efficacy and toxicity studies of N-(3-methyl-2-oxobutyl)acetamide?

Methodological Answer:

In vivo protocols include:

- Dose Escalation: Start with 10 mg/kg (rodents) and monitor for acute toxicity (LD₅₀ determination) .

- Pharmacokinetics: Serial blood sampling to calculate AUC, Cmax, and half-life. Use LC-MS/MS for quantification .

- Histopathology: Examine liver and kidney sections for necrosis or inflammation post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.